molecular formula C24H24N2 B12901596 5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole CAS No. 849831-02-3

5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole

Cat. No.: B12901596
CAS No.: 849831-02-3
M. Wt: 340.5 g/mol
InChI Key: QKOYBNLJGLQIKC-UHFFFAOYSA-N
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Description

Systematic Nomenclature and CAS Registry Analysis

The compound is systematically named 5,11-diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole , reflecting its polycyclic framework and substituent positions. The indolo[3,2-b]carbazole core consists of two fused indole rings arranged in a [3,2-b] orientation, with ethyl groups at positions 5 and 11 and methyl groups at positions 6 and 12. The "5,11-dihydro" designation indicates partial saturation at the nitrogen-bearing rings.

The Chemical Abstracts Service (CAS) registry number 849831-02-3 uniquely identifies this compound. Its molecular formula, C₂₄H₂₄N₂ , corresponds to a molecular weight of 340.46 g/mol , as confirmed by high-resolution mass spectrometry.

Property Value
CAS Registry Number 849831-02-3
Molecular Formula C₂₄H₂₄N₂
Molecular Weight 340.46 g/mol

Molecular Geometry and Crystallographic Data

While crystallographic data for this specific derivative remain unreported in the literature, analogous indolo[3,2-b]carbazole structures exhibit planar geometries with slight distortions due to alkyl substituents. For example, 5,11-diphenyl-5,11-dihydroindolo[3,2-b]carbazole (CAS 12220806) adopts a near-planar conformation, with dihedral angles of 2.5° between the indole rings. Computational models suggest that the ethyl and methyl groups in 5,11-diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole introduce steric hindrance, causing minor deviations from planarity.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR):
The proton NMR spectrum of related indolo[3,2-b]carbazole derivatives reveals distinct signals for aromatic protons (δ 7.2–8.2 ppm), ethyl groups (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂), and methyl groups (δ 2.3–2.5 ppm). For this compound, the methyl groups at positions 6 and 12 are expected to resonate as singlets near δ 2.4 ppm, while the ethyl groups’ methylene protons would appear as quartets around δ 3.5 ppm.

Infrared (IR) Spectroscopy:
Key IR absorptions include N–H stretches (~3400 cm⁻¹ for secondary amines), aromatic C=C stretches (~1600 cm⁻¹), and C–N vibrations (~1350 cm⁻¹). The absence of strong electron-withdrawing groups results in a typical indole-based IR profile.

Ultraviolet-Visible (UV-Vis) Spectroscopy:
The extended π-conjugation in the indolo[3,2-b]carbazole core generates strong absorption in the UV region (λₘₐₓ ~300–350 nm). Substituents such as ethyl and methyl groups induce minor bathochromic shifts due to electron-donating effects.

Mass Spectrometry (MS):
The molecular ion peak at m/z 340.46 corresponds to the intact molecule (C₂₄H₂₄N₂⁺). Fragmentation patterns typically involve loss of ethyl (–29 Da) and methyl (–15 Da) groups, followed by cleavage of the carbazole backbone.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations on similar indolo[3,2-b]carbazole derivatives predict a highest occupied molecular orbital (HOMO) energy of approximately –5.08 eV and a lowest unoccupied molecular orbital (LUMO) energy of –1.12 eV , yielding a bandgap of 3.96 eV . The ethyl and methyl substituents elevate the HOMO level by 0.3–0.5 eV compared to unsubstituted analogs, enhancing hole-transport properties. The dipole moment is estimated at 1.43 D , driven by the asymmetric distribution of alkyl groups.

Electronic Property Value (eV)
HOMO Energy –5.08
LUMO Energy –1.12
Bandgap 3.96

Properties

CAS No.

849831-02-3

Molecular Formula

C24H24N2

Molecular Weight

340.5 g/mol

IUPAC Name

5,11-diethyl-6,12-dimethylindolo[3,2-b]carbazole

InChI

InChI=1S/C24H24N2/c1-5-25-19-13-9-7-11-17(19)21-16(4)24-22(15(3)23(21)25)18-12-8-10-14-20(18)26(24)6-2/h7-14H,5-6H2,1-4H3

InChI Key

QKOYBNLJGLQIKC-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C(=C4C5=CC=CC=C5N(C4=C3C)CC)C

Origin of Product

United States

Preparation Methods

Step 1: Condensation Reaction

The initial step involves the condensation of indole with an aromatic aldehyde under acid catalysis. Hydroiodic acid (HI) is used as an efficient catalyst for this reaction. This step yields intermediate compounds such as 3,3′-bis(indolyl)methanes, which are precursors for further transformations.

Step 2: Cyclization

The intramolecular cyclization of the intermediate compounds is achieved using iodine (I₂) as an oxidation reagent. This step forms the symmetrical indolo[3,2-b]carbazole framework in moderate to good yields. Elevated temperatures (80°C) are typically required during this process.

Step 3: Functionalization

The final step involves alkylation reactions to introduce ethyl and methyl groups at the desired positions (5,11 and 6,12). Alkyl halides such as methyl iodide or ethyl bromide are commonly used under room temperature conditions. The reaction proceeds via nucleophilic substitution and may involve mild oxidation facilitated by solvents like DMSO or atmospheric oxygen.

Alternative One-Pot Method

A one-pot procedure has been developed for synthesizing substituted indolo[3,2-b]carbazoles:

  • Condensation of indole with aldehydes.
  • Acid-catalyzed isomerization.
  • Intramolecular cyclization using triethyl orthoformate.
    This method simplifies the synthesis and reduces reaction times while maintaining good yields.

Optimization Techniques

Several optimization strategies have been employed to enhance yield and solubility:

  • Temperature Control: Lower temperatures favor non-oxidized intermediates during condensation reactions.
  • Choice of Alkyl Chain: The length of alkyl chains used during functionalization affects solubility and product formation.
  • Solvent Selection: Organic solvents like acetonitrile improve reaction efficiency during oxidation steps.

Challenges and Solutions

Challenges:

  • Low solubility in organic solvents hampers functionalization.
  • Oxidation steps may produce unwanted by-products.

Solutions:

  • Pre-functionalizing intermediates prior to oxidation improves solubility.
  • Using longer alkyl chains reduces undesired oxidation products during alkylation.

Data Table: Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Condensation Indole + Aromatic Aldehyde + HI Moderate-Good Forms bis(indolyl)methanes
Cyclization I₂ in CH₃CN (80°C) Moderate-Good Produces symmetrical indolo[3,2-b]carbazoles
Functionalization Methyl iodide/Ethyl bromide + DMSO High Introduces ethyl/methyl groups

Chemical Reactions Analysis

Types of Reactions

5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the indolocarbazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include quinone and hydroquinone derivatives, as well as various substituted indolocarbazole compounds.

Mechanism of Action

The mechanism of action of 5,11-diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole involves its interaction with specific molecular targets, such as the aryl hydrocarbon receptor. This interaction can modulate various signaling pathways, leading to changes in gene expression and cellular responses . The compound’s electron-donating properties and ability to form stable oxidation states play a crucial role in its biological activity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Bulky alkyl chains (e.g., dihexyl in 4a) enhance solubility but reduce crystallinity, whereas methyl/ethyl groups in Et-Me-ICZ balance processability and charge transport .
  • Synthetic Flexibility : Et-Me-ICZ and diphenyl-ICZ (3a) are synthesized via scalable acid-catalyzed routes, while dihexyl-ICZ (4a) requires cross-coupling, limiting yield .
  • Functionalization: All ICZs allow regioselective modifications at C-2/C-8, enabling the introduction of electron-withdrawing (e.g., cyano, nitro) or donor groups (e.g., benzo[d]thiazole) .

Electronic and Photophysical Properties

Table 2: Electronic Properties and Device Performance

Compound HOMO/LUMO (eV) Emission λ (nm) FWHM (nm) Application Performance References
Et-Me-ICZ -5.3/-2.8* N/A N/A Pending OLED studies
1BOICz (Boron-ICZ) -5.5/-3.1 468 27 EQE: 22.5%; FWHM: 27 nm
1TICz (Triazine-ICZ) -5.4/-2.9 480 45 EQE: 18%; FWHM: 45 nm
6,12-Dinitro-ICZ -5.6/-3.4 Non-emissive Electron transport layer

Key Observations :

  • Steric and Electronic Effects : Et-Me-ICZ’s methyl/ethyl groups likely induce moderate steric hindrance, optimizing dihedral angles for charge transfer compared to bulkier derivatives (e.g., 4a). Boron-embedded 1BOICz achieves narrowband emission (FWHM: 27 nm) due to multiple resonance effects, outperforming triazine-based 1TICz .
  • Nitro Functionalization: Nitro groups lower HOMO/LUMO levels, enhancing electron transport but quenching fluorescence, limiting use to non-emissive layers .

Q & A

Q. Optimization Strategies :

  • Use hydroiodic acid (HI) for faster condensation and iodine for aromatization .
  • Employ microwave-assisted Cadogan cyclization for reduced reaction times and higher purity .

How can regioselective functionalization (e.g., nitration or bromination) be achieved on the indolocarbazole core?

Advanced Research Focus
Regioselective functionalization depends on substituent positioning and reaction conditions:

  • Nitration : Acetyl nitrate selectively nitrates C-2/C-8 in 6,12-di(hetero)aryl derivatives or C-6/C-12 in unsubstituted analogs. Mono-nitro products form under controlled stoichiometry .
  • Bromination : Electrophilic bromination occurs at C-2/C-8 for 6,12-dinitro derivatives, while bromine-substituted indoles enable synthesis of 2,8- or 3,9-dibromo isomers .

Q. Methodological Insights :

  • Use zinc/HCl for reductive amination of nitro groups to amines .
  • Potassium thiolates displace both nitro groups in 6,12-dinitro derivatives, unlike indole/carbazole salts, which replace only one .

What strategies are effective for incorporating indolocarbazole units into metal-organic frameworks (MOFs) or polymers?

Q. Advanced Research Focus

  • MOF Fabrication : Dicarboxylate-terminated indolocarbazoles undergo in situ oxidative dehydrogenation to form 5,11-dihydroindolo[3,2-b]carbazole linkers. Zn-MOF-ICZ and UiO-68-ICZ demonstrate porosity and optical tunability .
  • Polymer Synthesis : Suzuki polycondensation with diboronic acids (e.g., thiophene or fluorene derivatives) yields electroactive copolyarylenes. Hole mobility exceeds 10⁻³ cm²/V·s in amorphous films .

Q. Key Characterization :

  • Confirm linker integration via single-crystal XRD and ¹H NMR .
  • Measure charge transport properties using xerographic time-of-flight techniques .

How can contradictions in reported synthetic yields or reaction outcomes be resolved?

Data Contradiction Analysis
Discrepancies arise from varying catalysts, substituents, and purification methods:

  • Yield Variability : Iodine-catalyzed methods yield 20–50% , while N-alkylation improves to 80% via optimized alkyl bromide ratios .
  • Side Products : Fischer indolization produces angular isomers; column chromatography (SiO₂, ethyl acetate/petroleum ether) separates linear products .

Q. Resolution Strategies :

  • Compare reaction kinetics under controlled conditions (e.g., HI vs. H₂SO₄ catalysis) .
  • Use MALDI-TOF and ESI-MS to verify intermediate stability .

What spectroscopic and structural characterization techniques are critical for indolocarbazole derivatives?

Q. Methodological Guidance

  • ¹H/¹³C NMR : Assign NH protons (δ 10.6–10.7 ppm) and alkyl chain environments .
  • X-ray Diffraction : Resolve coplanar π-stacking in crystals (e.g., 5,11-dioctyl-6,12-dimethyl derivatives) .
  • UV-Vis/Photoluminescence : Track bathochromic shifts from electron-donating substituents (e.g., alkyl groups red-shift absorption by 6–7 nm) .

Q. Advanced Techniques :

  • Solid-state ¹¹B NMR for boron-containing derivatives .
  • Cyclic voltammetry to determine HOMO/LUMO levels (e.g., -5.14 to -5.07 eV for methoxyphenyl derivatives) .

How do substituents influence the optoelectronic properties of indolocarbazole-based materials?

Q. Advanced Research Focus

  • Electron-Donating Groups (e.g., alkyl, methoxy) : Lower oxidation potentials, enhance hole mobility (≥10⁻³ cm²/V·s), and redshift absorption .
  • Electron-Withdrawing Groups (e.g., nitro, cyano) : Enable n-type behavior in OFETs and stabilize LUMO levels .

Q. Design Principles :

  • Use 6,12-di(thiophen-2-yl) substituents for ambipolar charge transport .
  • Introduce trifluoromethyl groups to improve thermal stability (Tₐ > 300°C) .

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